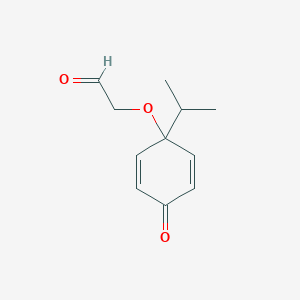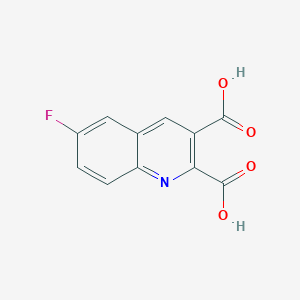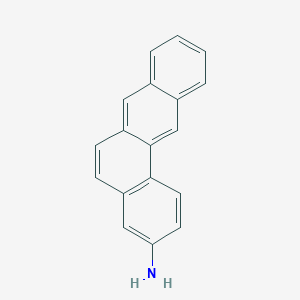![molecular formula C12H20O2 B12606085 (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid CAS No. 648894-38-6](/img/structure/B12606085.png)
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3,3-Trimethylbicyclo[221]heptan-2-yl)acetic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This method is favored due to its ability to form the bicyclic structure efficiently. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials due to its stable bicyclic structure.
Wirkmechanismus
The mechanism of action of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.1.1]hexane: Known for its sp3-rich chemical space and used in bio-active compounds.
7-Oxabicyclo[2.2.1]heptane: Notable for its biological activity and use in the synthesis of natural products.
2-Azabicyclo[2.2.1]heptane: Utilized in the synthesis of bridged aza-bicyclic structures.
Uniqueness: (1,3,3-Trimethylbicyclo[221]heptan-2-yl)acetic acid stands out due to its specific bicyclic structure, which imparts stability and unique reactivity
Eigenschaften
CAS-Nummer |
648894-38-6 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C12H20O2/c1-11(2)8-4-5-12(3,7-8)9(11)6-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
GERLXFYKBCSENK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)(C1CC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)

![3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12606027.png)
![Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12606039.png)
![N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12606041.png)

![[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B12606073.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B12606079.png)

![({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene](/img/structure/B12606086.png)


![N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606106.png)
